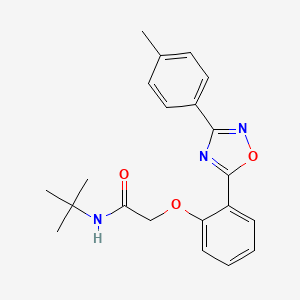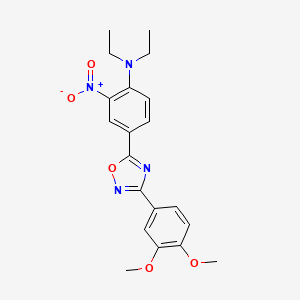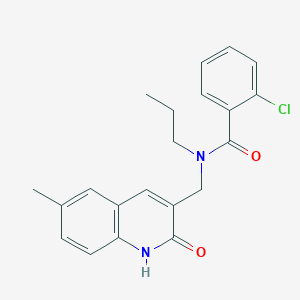
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide is complex and not fully understood. It has been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer.
Biochemical and physiological effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to have a number of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in the regulation of cellular redox balance. It has also been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the regulation of inflammation and immune responses. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
实验室实验的优点和局限性
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time without degradation. However, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide also has some limitations for lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide. One area of research is the development of new drugs based on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide. Another area of research is the investigation of the mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide, which could lead to the development of new therapies for a variety of diseases.
合成方法
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole. The final step involves the reaction of this compound with N-(3,4-dimethylphenyl)butanamide to form 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide.
科学研究应用
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-10-11-15(12-14(13)2)22-18(25)8-5-9-19-23-20(24-26-19)16-6-3-4-7-17(16)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJGEJOPPRQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

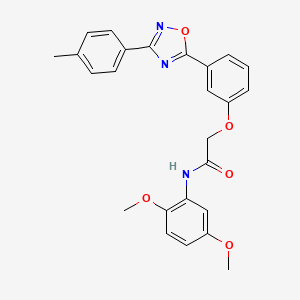

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
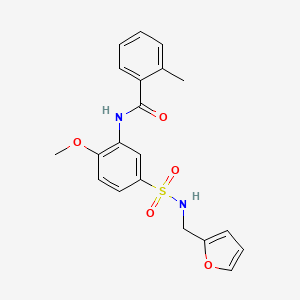
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
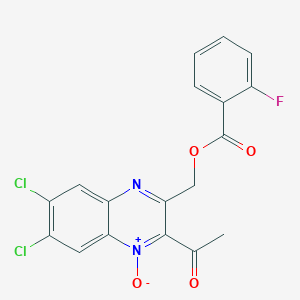
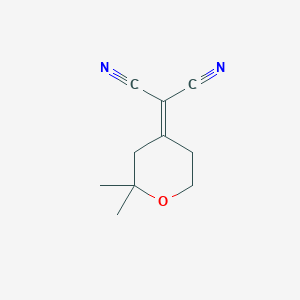

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
